N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, an imidazolidinone moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring through a cyclization reaction involving appropriate precursors. The imidazolidinone moiety is then introduced via a condensation reaction with a suitable amine and carbonyl compound. The final step involves the coupling of the methoxyphenyl group to the thiazole-imidazolidinone intermediate under specific reaction conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiazole and imidazolidinone moieties are crucial for its binding affinity and specificity, while the methoxyphenyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-hydroxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide
- **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide
Uniqueness
Compared to similar compounds, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide stands out due to its methoxyphenyl group, which may confer unique chemical properties such as increased lipophilicity and altered reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C19H22N4O4S/c1-11-12(2)28-18(20-11)22-16(24)9-8-15-17(25)23(19(26)21-15)10-13-4-6-14(27-3)7-5-13/h4-7,15H,8-10H2,1-3H3,(H,21,26)(H,20,22,24) |
InChI Key |
HEZZWHDNELEDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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